![molecular formula C16H27NO4S B2943923 N-(2-cyclopropyl-2-hydroxypropyl)-1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonamide CAS No. 1795084-59-1](/img/structure/B2943923.png)

N-(2-cyclopropyl-2-hydroxypropyl)-1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

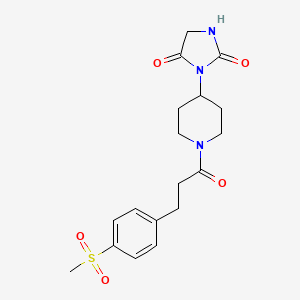

N-(2-cyclopropyl-2-hydroxypropyl)-1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonamide is a useful research compound. Its molecular formula is C16H27NO4S and its molecular weight is 329.46. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Physicochemical Properties and Ecotoxicity

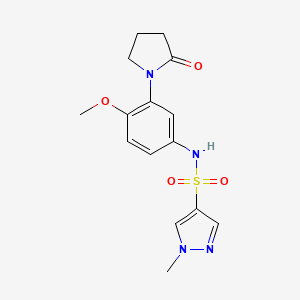

Research on imidazolium-based organic salts, including those with camphorsulfonate anions and various cations similar in structure to the specified compound, has explored their physicochemical properties, Brönsted acidity, and ecotoxicity. These studies have found that the properties of such compounds can vary with the substitution on the cation, affecting their density, viscosity, and thermal degradation. The Brönsted acidity of these compounds has been demonstrated through the Hammett method, and their ecotoxicity was assessed using human pathogenic bacteria. The findings suggest that the structural modifications can significantly influence the compounds' physical properties and biological interactions, indicating potential applications in designing ionic liquids with specific physicochemical characteristics and lower toxicity profiles (Sardar et al., 2018).

Synthetic Applications

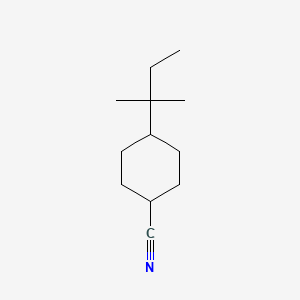

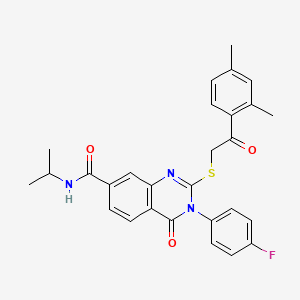

The synthesis and functionalization of bicyclic and tricyclic structures, including those involving cyclopropenes and cyclopropyl ethers or sulfonamides, have been extensively studied. These synthetic methods have facilitated the development of complex molecular architectures, such as 3-oxa- and 3-azabicyclo[4.1.0]heptanes, through gold-catalyzed cycloisomerization. Such methodologies underscore the potential for constructing diverse molecular scaffolds that could include the specified compound, highlighting its relevance in synthetic organic chemistry and the synthesis of novel organic compounds with potential applications in pharmaceuticals and materials science (Miege et al., 2010).

Catalytic Applications

The study of ligands and catalysts involving cyclohexanol derivatives and sulfonamides has revealed significant potential in catalytic asymmetric synthesis. These compounds have been utilized as ligands in metal-mediated reactions, facilitating the addition of alkylzinc reagents to aliphatic aldehydes with high enantiomeric excess. This research points to the application of the specified compound and its analogs in catalysis, particularly in asymmetric synthesis, which is crucial for the production of chiral pharmaceuticals and other biologically active molecules (Wipf & Wang, 2002).

Material Science Applications

In material science, the synthesis and characterization of cleavable surfactants derived from glycerol-based compounds have been explored. These surfactants form vesicles, which have been studied for their potential in drug delivery systems and as models for biological membranes. The research on these glycerol-based cleavable surfactants, similar in complexity to the specified compound, demonstrates the potential applications of such compounds in developing novel materials for biomedical applications (Jaeger et al., 1989).

Eigenschaften

IUPAC Name |

N-(2-cyclopropyl-2-hydroxypropyl)-1-(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H27NO4S/c1-14(2)12-6-7-16(14,13(18)8-12)10-22(20,21)17-9-15(3,19)11-4-5-11/h11-12,17,19H,4-10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKYPKIOMKXLJHG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC1(C(=O)C2)CS(=O)(=O)NCC(C)(C3CC3)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H27NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(2,3-dimethylphenyl)acetamide](/img/no-structure.png)

![Butyl {[6-amino-3,5-dicyano-4-(4-methoxyphenyl)pyridin-2-yl]sulfanyl}acetate](/img/structure/B2943843.png)

![Tert-butyl cis-octahydro-6H-pyrrolo[3,4-B]pyrazine-6-carboxylate](/img/structure/B2943847.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2943850.png)

![N-{3-[5-(2,3-dimethoxyphenyl)-1-propanoyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2943852.png)

![1-[8-(Oxan-4-yl)-8-azabicyclo[3.2.1]octan-3-yl]-3-[4-(trifluoromethyl)phenyl]urea](/img/structure/B2943859.png)

![4-oxo-N-(2-(thiophen-3-yl)ethyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2943863.png)